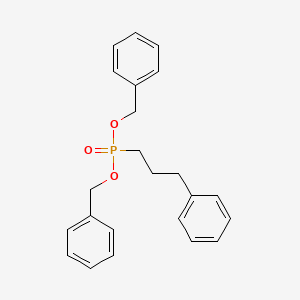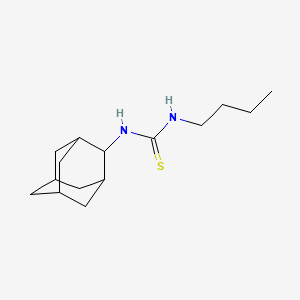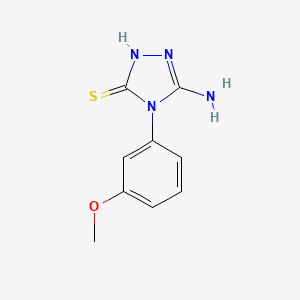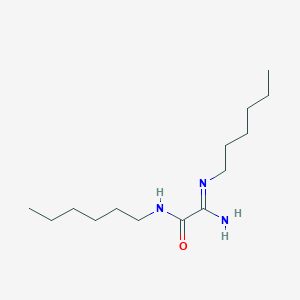
Dibenzyl (3-phenylpropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl (3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C23H25O3P. This compound is characterized by the presence of a phosphonate group bonded to a dibenzyl and a 3-phenylpropyl moiety. It is a versatile compound with applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Dibenzyl (3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.
Another method involves the use of dibenzyl phosphite and 3-phenylpropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This method facilitates the esterification reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. Catalysts and dehydrating agents are commonly employed to enhance the reaction efficiency and minimize by-product formation.
化学反応の分析
Types of Reactions
Dibenzyl (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibenzyl or 3-phenylpropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dibenzyl (3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research explores its use in developing novel pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of dibenzyl (3-phenylpropyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The phosphonate moiety can form strong coordination bonds with metal ions and interact with enzymes that recognize phosphate groups. This interaction can inhibit enzyme activity or alter the function of biological molecules, making it a valuable tool in medicinal chemistry and biochemistry.
類似化合物との比較
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the 3-phenylpropyl group.
Triphenyl phosphite: Contains three phenyl groups instead of dibenzyl and 3-phenylpropyl groups.
Diethyl (3-phenylpropyl)phosphonate: Similar but with ethyl groups instead of benzyl groups.
Uniqueness
Dibenzyl (3-phenylpropyl)phosphonate is unique due to its specific combination of dibenzyl and 3-phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and medicinal chemistry, where other phosphonates may not be as effective.
特性
CAS番号 |
82180-50-5 |
|---|---|
分子式 |
C23H25O3P |
分子量 |
380.4 g/mol |
IUPAC名 |
3-bis(phenylmethoxy)phosphorylpropylbenzene |
InChI |
InChI=1S/C23H25O3P/c24-27(25-19-22-13-6-2-7-14-22,26-20-23-15-8-3-9-16-23)18-10-17-21-11-4-1-5-12-21/h1-9,11-16H,10,17-20H2 |
InChIキー |
KSFSXTMIEOWJIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)



![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)




![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)



